molecular formula C19H17ClN2O4 B15108188 N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B15108188
M. Wt: 372.8 g/mol
InChI Key: KWDCZJKMQFFQKB-UHFFFAOYSA-N
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Description

This compound features a propanamide linker connecting two key moieties:

  • A 7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl group, a substituted coumarin derivative. The methoxy (electron-donating) and methyl (hydrophobic) groups modulate electronic and steric properties, influencing solubility and binding affinity.

Coumarins are recognized for diverse bioactivities, including enzyme inhibition and fluorescence properties. The chloro-substituted pyridine may enhance metabolic stability compared to unsubstituted analogs.

Properties

Molecular Formula

C19H17ClN2O4

Molecular Weight

372.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C19H17ClN2O4/c1-11-8-18(24)26-16-10-15(25-2)12(9-13(11)16)5-6-17(23)22-14-4-3-7-21-19(14)20/h3-4,7-10H,5-6H2,1-2H3,(H,22,23)

InChI Key

KWDCZJKMQFFQKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution on the pyridine ring:

    Amide bond formation: The final step involves coupling the chromenone and pyridine derivatives through an amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Core Structural Differences and Substituent Effects

The following compounds share structural or functional similarities (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Features Biological Activity/Notes
Target Compound Coumarin + Pyridine 7-Methoxy, 4-methyl (coumarin); 2-Cl (pyridine); propanamide linker Not explicitly reported; inferred MAO/GLUT4 modulation*
2-Chloro-N-[6-methyl-2-oxo-4-(thien-2-yl)-1,2-dihydropyridine-3-yl]acetamide Pyridine Thiophene (C4), chloroacetamide linker, 6-methyl-2-oxo Synthetic intermediate; no reported activity
7-((4-Chlorobenzyl)oxy)-N-(2-(3-hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)ethyl)-4-oxochromene-3-carboxamide (15g) Chromone 4-Chlorobenzyloxy (C7), hydroxy/methylpyridinone linker MAO-B inhibitor (IC₅₀ = 0.12 µM)
Pyrimidine derivatives (e.g., 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine) Pyrimidine Chloro, thiophene, fluorophenyl Kinase inhibition (e.g., EGFR)

Key Observations :

  • Coumarin vs. Chromone : The target’s coumarin core (2-oxo-2H-chromen) differs from chromone (4-oxo-4H-chromen) in ring oxidation state, affecting π-conjugation and binding interactions. Methoxy and methyl groups on the coumarin enhance hydrophobicity compared to 15g’s polar 4-chlorobenzyloxy group .
  • Pyridine vs. Pyrimidine-based analogs offer broader hydrogen-bonding capacity due to additional nitrogen atoms.
  • Linker Variations: The target’s propanamide linker provides flexibility, whereas 15g’s rigid ethyl-pyridinone linker may restrict conformational freedom, impacting target selectivity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Melting Point (°C) Notable Spectral Data HPLC Purity
Target Compound Not reported Expected IR: ~1670–1630 cm⁻¹ (amide C=O); 1H NMR: δ 2.20 (CH₃), 3.80 (OCH₃) Not reported
2-Chloro-N-[...]acetamide 230–232 1H NMR: δ 2.20 (CH₃), 4.26 (CH₂Cl); HRMS: [M+H]⁺ = 282.9139 Not reported
15g 241–243 1H NMR: δ 7.45–7.30 (Ar-H); HRMS: [M+H]⁺ = 481.1167; HPLC: 99.7% 99.7%

Analysis :

  • The target’s methoxy group may improve solubility compared to ’s thiophene or 15g’s chlorobenzyloxy.
  • Higher melting points in chromone derivatives (e.g., 15g) correlate with increased polarity and crystalline stability .

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